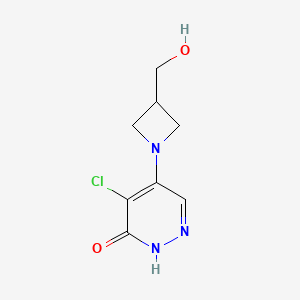
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one
Descripción general
Descripción
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one, also known as ClHMAzP, is a synthetic compound first synthesized in the early 1990s. The compound is a pyridazinone derivative, a type of heterocyclic compound, and is a member of the azetidinone family. It has a wide range of applications in scientific research, ranging from drug discovery to industrial chemistry.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Researchers have synthesized and evaluated a variety of azetidinone derivatives for their antimicrobial efficacy against a broad spectrum of bacterial and fungal pathogens. For instance, a study described the synthesis of quinoline-oxadiazole-based azetidinone derivatives, which showed significant antimicrobial activity against strains like E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus (Dodiya, Shihory, & Desai, 2012). Another study involving quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives reported significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).
Anti-Inflammatory Applications
Azetidinone derivatives have also been explored for their anti-inflammatory activity. One study synthesized indolyl azetidinones and tested them for anti-inflammatory activity. The study compared the most active compounds to non-steroidal anti-inflammatory drugs (NSAIDs) for their anti-inflammatory and ulcerogenic activities, highlighting their potential as safer alternatives (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Novel Synthesis and Characterization
The scientific literature also includes studies on the novel synthesis, characterization, and exploration of the potential applications of azetidinone derivatives. For instance, a study focused on the synthesis of new pyridine derivatives as potent antifungal agents, emphasizing the importance of structural analysis in enhancing antimicrobial efficacy (Rajput, Sharma, & Yashovardhan, 2011).
Propiedades
IUPAC Name |
5-chloro-4-[3-(hydroxymethyl)azetidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(1-10-11-8(7)14)12-2-5(3-12)4-13/h1,5,13H,2-4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMGSULJUXATFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C(=O)NN=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

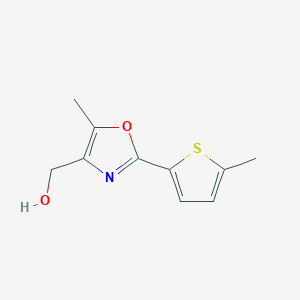
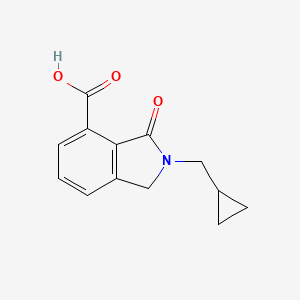
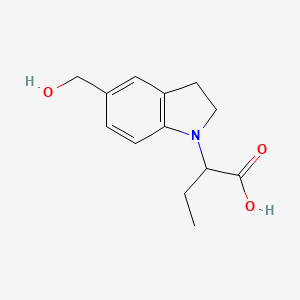


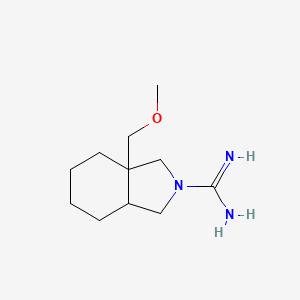
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)

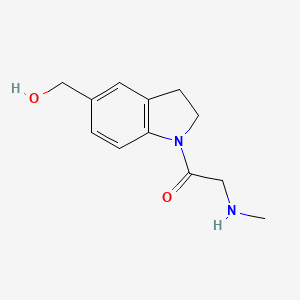
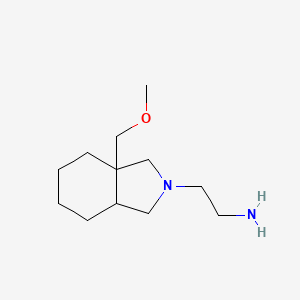
![(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478513.png)